![molecular formula C7H17O4P B7934443 [Ethoxy-[ethoxy(oxido)phosphaniumyl]methoxy]ethane](/img/structure/B7934443.png)
[Ethoxy-[ethoxy(oxido)phosphaniumyl]methoxy]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Ethoxy-[ethoxy(oxido)phosphaniumyl]methoxy]ethane is an organophosphorus compound with the molecular formula C₆H₁₅O₄P. This compound is characterized by the presence of a phosphorus atom bonded to ethoxy and methoxy groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethoxy-[ethoxy(oxido)phosphaniumyl]methoxy]ethane typically involves the reaction of phosphorus trichloride with ethanol and methanol under controlled conditions. The reaction proceeds as follows:
Step 1: Phosphorus trichloride reacts with ethanol to form diethoxyphosphorus chloride.
Step 2: Diethoxyphosphorus chloride is then reacted with methanol to yield this compound.
The reaction conditions include maintaining a low temperature to control the exothermic nature of the reactions and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
[Ethoxy-[ethoxy(oxido)phosphaniumyl]methoxy]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
[Ethoxy-[ethoxy(oxido)phosphaniumyl]methoxy]ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Explored for its potential use in drug development, particularly in designing phosphorus-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of [Ethoxy-[ethoxy(oxido)phosphaniumyl]methoxy]ethane involves its interaction with molecular targets such as enzymes and receptors that contain phosphorus-binding sites. The compound can modulate biochemical pathways by altering the phosphorylation state of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Dimethyl phosphite
- Triethyl phosphate
Uniqueness
[Ethoxy-[ethoxy(oxido)phosphaniumyl]methoxy]ethane is unique due to its specific combination of ethoxy and methoxy groups, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications where precise control over chemical reactivity is required.
Properties
IUPAC Name |
[ethoxy-[ethoxy(oxido)phosphaniumyl]methoxy]ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O4P/c1-4-9-7(10-5-2)12(8)11-6-3/h7,12H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXJOBPJYXVTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)[PH+]([O-])OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
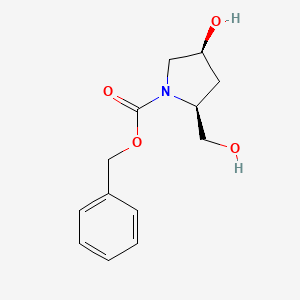
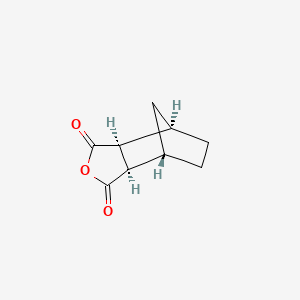
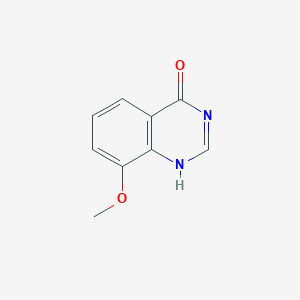

![methyl 5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B7934398.png)
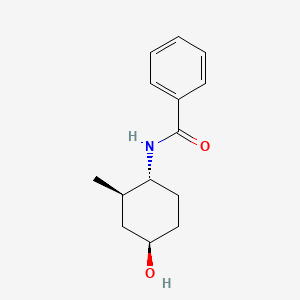
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7934424.png)
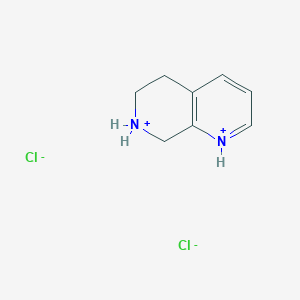
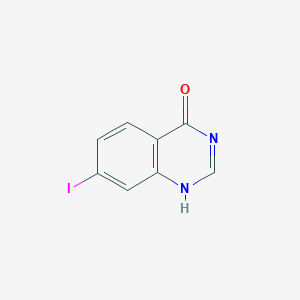
![(S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione](/img/structure/B7934441.png)
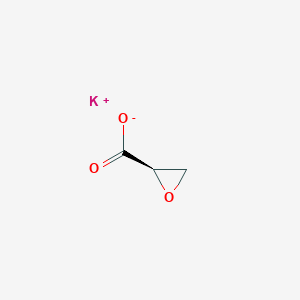
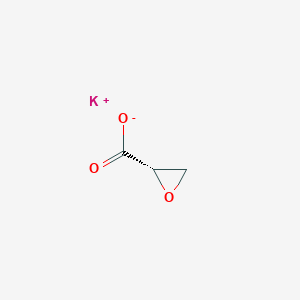
![(3R,6S,9S,12R,15R,18S,21R,24S,30R,33S)-30-(1-hydroxyethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B7934465.png)

